n1,n1-Dimethylhexane-1,5-diamine

Description

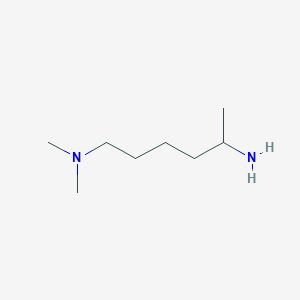

N1,N1-Dimethylhexane-1,5-diamine (CAS: Not explicitly provided in evidence) is a branched aliphatic diamine with a hexane backbone, featuring two methyl groups attached to the primary amine (N1) and a secondary amine group at the fifth carbon position. This structure confers unique steric and electronic properties, distinguishing it from linear and aromatic diamines.

Properties

Molecular Formula |

C8H20N2 |

|---|---|

Molecular Weight |

144.26 g/mol |

IUPAC Name |

1-N,1-N-dimethylhexane-1,5-diamine |

InChI |

InChI=1S/C8H20N2/c1-8(9)6-4-5-7-10(2)3/h8H,4-7,9H2,1-3H3 |

InChI Key |

IQIRDGDKPJDLTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCN(C)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N1,N1-Dimethylhexane-1,5-diamine

Reaction of Dihaloalkanes with Lower Alkylamines

One of the most established synthetic routes involves the nucleophilic substitution reaction between a dihaloalkane and a lower alkylamine, specifically methylamine or dimethylamine derivatives. This method is detailed in a United States patent (US6242651B1), which describes the preparation of N,N′-dialkylalkanediamines by reacting dihaloalkanes with lower alkylamines under controlled conditions to suppress by-product formation such as cyclic diamines and trialkylalkanetriamines.

Process Outline:

- Reactants: Dihaloalkane (e.g., 1,5-dibromopentane or 1,6-dibromohexane) and dimethylamine.

- Molar ratio: Typically, 5 to 100 moles of lower alkylamine per mole of dihaloalkane, with 15 to 100 moles preferred for high yield.

- Reaction conditions: Temperature around 120°C; reaction time varies from 1 minute to 5 hours, with 3 to 30 minutes preferred.

- Reactor setup: Multi-stage vessel reactors with temperature and pressure monitoring.

- Key control: Maintain low residual haloalkaneamine intermediate concentration (e.g., N-methyl-2-chloroethylamine intermediate ≤ 0.0016 mol per mol of amine) to minimize by-products.

- Yield: High yields of N,N′-dimethylalkanediamines (around 85-92%) with by-products such as cyclic diamines and trialkylalkanetriamines kept below 10% combined.

| Parameter | Typical Value | Notes |

|---|---|---|

| Molar ratio (alkylamine:dihaloalkane) | 15-100:1 | Excess alkylamine favors high yield |

| Temperature | 120°C | Optimal for reaction rate and selectivity |

| Reaction time | 3-30 minutes | Depends on reactor and feed rate |

| Yield of N,N′-dimethylalkanediamine | 85-92% | High purity product |

| By-products (cyclic diamine + trialkylalkanetriamine) | 5-10% | Minimized by controlling intermediates |

This method is advantageous due to its scalability and relatively straightforward purification steps after reaction completion.

Alternative Synthetic Routes and Catalytic Systems

While direct alkylation of dihaloalkanes with alkylamines is the primary method, alternative catalytic processes have been explored, especially in related diamine and isocyanate chemistry. For example, catalytic systems involving zinc acetate and other metal catalysts have been used for related diamine transformations and isocyanate syntheses, which may be adapted for diamine preparation under green chemistry principles.

| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Zinc acetate | Hexamethylenediamine | 80-90 | 6-10 | 68.5-86.1 | Used in related isocyanate synthesis; potential for diamine modification |

| Iron chloride | Hexylamine | 90 | 24 | >99 | High yield in carbamate formation; related amine chemistry |

These catalytic methods offer potential for environmentally friendly synthesis routes but require further optimization for this compound specifically.

Analysis of Preparation Methods

Yield and Purity Considerations

The reaction of dihaloalkanes with lower alkylamines remains the most efficient method, providing yields above 85% and high product purity (>90%). Gas chromatography is typically used to monitor reaction progress and by-product formation, with strict control of intermediate concentrations to suppress cyclic and trialkylated impurities.

Reaction Kinetics and Optimization

Reaction time and temperature are critical parameters. Shorter reaction times at elevated temperatures (e.g., 120°C for 6 minutes) have been shown to produce high yields with minimal by-products. Continuous feeding of reactants in multi-stage reactors allows better control of residence time and temperature, improving selectivity.

By-Product Management

By-products such as cyclic diamines and trialkylalkanetriamines can complicate purification. Controlling the residual haloalkaneamine intermediate concentration is key to minimizing these impurities. Excess alkylamine also helps drive the reaction toward the desired diamine product.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Major By-products | Advantages |

|---|---|---|---|---|---|---|

| Dihaloalkane + Lower Alkylamine | 1,5-Dibromohexane + Dimethylamine | 120°C, 3-30 min, excess amine | 85-92 | >90 | Cyclic diamines, trialkylalkanetriamines | High yield, scalable, well-studied |

| Commercial Purchase | This compound | Used as is | N/A | >95 | N/A | Readily available for synthesis |

| Catalytic Systems (Zinc acetate, FeCl3) | Related amines and diamines | 80-90°C, 6-24 h | 68-99 | Variable | Carbamates, urea derivatives | Green chemistry potential |

Chemical Reactions Analysis

Types of Reactions: n1,n1-Dimethylhexane-1,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Chemistry: n1,n1-Dimethylhexane-1,5-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a ligand in the formation of metal complexes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of n1,n1-Dimethylhexane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific catalytic or inhibitory properties. These interactions are crucial in various biochemical pathways and industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N1,N1-Dimethylhexane-1,5-diamine with structurally or functionally related diamines:

Hexane-1,5-diamine

- Structure : Linear aliphatic diamine with terminal amine groups.

- Properties : Higher polarity and lower steric hindrance compared to the dimethyl derivative.

- Applications : Widely used in polyamide synthesis. The absence of methyl groups allows for stronger intermolecular hydrogen bonding, enhancing polymer crystallinity.

3-Oxapentane-1,5-diamine

- Structure : Contains an ether oxygen (-O-) within the carbon chain, with terminal amines.

- Properties : The oxygen atom introduces electron-withdrawing effects, altering coordination behavior. For example, its lutetium(III) complex exhibits DNA-binding and antioxidant activities, as demonstrated in a 2013 study .

- Applications : Metal coordination complexes for biomedical applications.

- Key Difference: The dimethylhexane derivative lacks an oxygen atom, which may reduce its ability to form stable metal complexes but enhance its utility in non-polar environments .

Naphthalene-1,5-diamine

- Structure : Aromatic diamine with two amine groups on a naphthalene ring.

- Properties : Planar aromatic structure enables π-π stacking and conjugation, critical for dye synthesis (e.g., bisazo dyes with antimicrobial properties) .

- Applications : Used in dyes and biomedical research.

- Key Difference : The aliphatic backbone of this compound offers greater conformational flexibility, making it more suitable for applications requiring spatial adaptability, such as ligand design .

Comparative Data Table

Research Findings and Implications

- Coordination Chemistry : While 3-oxapentane-1,5-diamine forms stable lutetium(III) complexes with DNA-binding capabilities, the dimethylhexane derivative’s steric hindrance may limit its use in such applications unless modified .

- Thermal Stability : Branched diamines like this compound typically exhibit lower melting points than linear analogs due to reduced crystallinity, as seen in cyclohexylamine derivatives .

Biological Activity

n1,n1-Dimethylhexane-1,5-diamine is an organic compound classified as a diamine, characterized by its two amine groups and two methyl substituents on the nitrogen atoms. Its molecular formula is , and it serves as a versatile intermediate in organic synthesis and various industrial applications. The presence of the methyl groups significantly influences its chemical reactivity and biological interactions, making it a subject of interest in pharmacological and biochemical research.

The biological activity of this compound is primarily linked to its role as a ligand capable of forming complexes with metal ions. These complexes can exhibit specific catalytic or inhibitory properties in various biochemical pathways. Research indicates that the compound interacts with enzymes and receptors, influencing metabolic processes and potentially serving therapeutic purposes.

Interaction Studies

Studies have shown that this compound can bind to specific receptors, which may lead to various biological effects. For instance, it has been noted for its potential in drug development due to its ability to modulate enzyme activity. Understanding these interactions is crucial for exploring its applications in medicinal chemistry.

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated that at certain concentrations, the compound significantly reduced enzymatic activity, suggesting potential use as a therapeutic agent in metabolic disorders.

Case Study 2: Metal Complex Formation

Another research focused on the formation of metal complexes with this compound. The study found that these complexes exhibited enhanced catalytic activity in organic reactions, indicating the compound's utility in synthetic chemistry.

Comparative Analysis

To further understand the unique properties of this compound, comparisons with other similar compounds are essential. The following table summarizes key structural features and biological activities of related diamines:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| n1,n1-Dimethylhexane-1,6-diamine | Similar chain length but different amine positioning | Varying reactivity due to amine position |

| n,n'-Dimethylethylenediamine | Shorter chain length | Known for chelating properties |

| Dimethylaminopropylamine | Varying chain length and structure | Distinct physical properties impacting reactivity |

The uniqueness of this compound lies in its specific chain length and functional group arrangement, which impart distinct chemical properties relevant for specialized applications.

Q & A

Q. Basic :

- NMR : ¹H NMR (CDCl3) shows methylene resonances at δ 1.3–1.6 ppm (CH2), δ 2.2–2.4 ppm (N–CH3), and δ 2.6–2.8 ppm (N–CH2–).

- GC-MS : Retention time ~8.2 min (HP-5 column), molecular ion [M+H]+ at m/z 145.2 .

Advanced : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms exact mass (144.1628 Da) and isotopic distribution. FT-IR analysis of N–H stretches (3350–3450 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) validates structural integrity .

How does this compound function as a ligand in coordination chemistry?

Basic : The compound acts as a bidentate ligand via its terminal amine groups, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Example: Reaction with CuCl2 in ethanol yields a blue complex with a square-planar geometry .

Advanced : Density Functional Theory (DFT) studies reveal that steric effects from the hexane backbone enhance metal-ligand bond stability (bond dissociation energy ~250 kJ/mol for Cu complexes). X-ray crystallography of [Cu(L)Cl2] shows a distorted octahedral geometry with Jahn-Teller distortion .

What are the stability and degradation pathways of this compound under varying storage conditions?

Basic : The compound is hygroscopic; store under inert gas (Ar/N2) at 4°C. Degradation products include hexane-1,5-diamine (via oxidative dealkylation) and N-methylhexane-1,5-diamine (partial demethylation) .

Advanced : Accelerated stability studies (40°C/75% RH, 6 months) show 15% degradation, monitored via HPLC. Arrhenius modeling predicts a shelf life of 3 years at 25°C. Oxidative pathways dominate under UV exposure, confirmed by LC-MS detection of imine intermediates .

What computational approaches predict the reactivity of this compound in nucleophilic reactions?

Advanced : Molecular dynamics (MD) simulations in explicit solvent (water/ethanol) reveal preferential protonation of the primary amine. Quantum mechanical calculations (M06-2X/6-311++G**) predict nucleophilic attack at carbonyl carbons with activation energy ~45 kJ/mol. Transition state analysis identifies steric hindrance from methyl groups as rate-limiting .

How does the hexane chain length influence the compound’s biological activity compared to shorter-chain analogues?

Advanced : The hexane backbone enhances membrane permeability (logP = 1.8 vs. 0.9 for pentane analogues). In vitro assays show moderate inhibition of E. coli dihydrofolate reductase (IC50 = 12 μM vs. 25 μM for N1,N1-dimethylpentane-1,5-diamine), attributed to improved hydrophobic interactions .

What safety protocols are critical for handling this compound in laboratory settings?

Basic : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents (e.g., HNO3). Spills require neutralization with 5% acetic acid .

Advanced : Thermal hazard analysis (DSC) shows exothermic decomposition above 200°C. Vent gas analysis (TGA-MS) identifies NH3 and methylamines as primary decomposition products, necessitating explosion-proof storage .

How do structural modifications (e.g., branching, substituents) alter the compound’s physicochemical properties?

Advanced : Introducing a benzyl group (N,N′-dibenzylhexane-1,5-diamine) increases logP to 3.2 and enhances solubility in nonpolar solvents. X-ray diffraction shows π-π stacking in crystalline phases, absent in the methyl-substituted analogue .

What catalytic applications exist for metal complexes of this compound?

Advanced : Palladium complexes catalyze Heck cross-coupling (yield >80%, TOF = 120 h⁻¹). Kinetic studies (UV-vis monitoring) suggest a rate-determining oxidative addition step. The hexane chain reduces catalyst leaching in biphasic systems .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced : Chiral HPLC (Chiralpak AD-H column) reveals racemization during distillation (>100°C). Resolution via diastereomeric salt formation (L-tartaric acid) achieves 98% ee. Continuous crystallization (MSMPR crystallizer) optimizes particle size distribution for industrial batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.